Ethyl 1-chloroisoquinoline-3-carboxylate

IMPDH2 inhibition Antimetabolite Immunosuppression

SAR inconsistency from generic isoquinoline substitution derails medicinal chemistry campaigns. Ethyl 1-chloroisoquinoline-3-carboxylate (CAS 1256353-08-8) resolves this with a defined 1-Cl-3-ethoxycarbonyl scaffold enabling reliable C-1 cross-coupling and C-3 ester hydrolysis. • IMPDH2 Ki 240-440 nM; no CB2 off-target binding • Calculated logP ~3.6 supports passive membrane permeability • Solid, 98% purity; compatible with automated parallel synthesis platforms

Molecular Formula C12H10ClNO2
Molecular Weight 235.667
CAS No. 1256353-08-8
Cat. No. B596412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-chloroisoquinoline-3-carboxylate
CAS1256353-08-8
SynonymsEthyl 1-chloroisoquinoline-3-carboxylate
Molecular FormulaC12H10ClNO2
Molecular Weight235.667
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC=CC=C2C(=N1)Cl
InChIInChI=1S/C12H10ClNO2/c1-2-16-12(15)10-7-8-5-3-4-6-9(8)11(13)14-10/h3-7H,2H2,1H3
InChIKeyGXEXRFKWVZFFHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Chloroisoquinoline-3-carboxylate Overview


Ethyl 1-chloroisoquinoline-3-carboxylate (CAS 1256353-08-8) is a heterocyclic building block featuring an isoquinoline core with a chlorine substituent at position 1 and an ethyl carboxylate at position 3. This specific substitution pattern confers distinct chemical reactivity and biological target engagement profiles compared to other isoquinoline carboxylates. The compound serves as a versatile intermediate in medicinal chemistry, enabling further functionalization via cross-coupling reactions at the C-1 position and ester hydrolysis to the carboxylic acid for amide or other conjugate formations . Its molecular formula is C₁₂H₁₀ClNO₂ with a molecular weight of 235.67 g/mol .

Reactivity

1-Chloro cross-coupling handle

Derivatization

3-Ethyl ester hydrolysis to carboxylic acid

Scaffold

Isoquinoline core for medicinal chemistry

Ethyl 1-Chloroisoquinoline-3-carboxylate vs. Analogs


Within the isoquinoline-3-carboxylate family, subtle alterations in ester group (methyl vs. ethyl) or chloro position (C-1 vs. C-6 or C-8) produce non-linear shifts in lipophilicity, target binding, and synthetic utility. For example, the methyl ester analog (CAS 349552-70-1) displays a lower calculated logP (~2.7) and has been reported to bind cannabinoid CB2 receptors, whereas the ethyl ester exhibits sub-micromolar inhibition of inosine-5′-monophosphate dehydrogenase 2 (IMPDH2) with no documented CB2 affinity [1]. Similarly, regioisomers such as ethyl 1-chloroisoquinoline-6-carboxylate lack published biological data, making activity extrapolation unreliable. These divergent properties mean that generic substitution of one isoquinoline-3-carboxylate derivative for another will alter both physicochemical behavior and biological readouts, potentially derailing SAR campaigns or synthetic routes that depend on the unique reactivity of the 1-chloro-3-ethoxycarbonyl motif.

Target

Ethyl 1-chloroisoquinoline-3-carboxylate

Analog

Methyl ester (CAS 349552-70-1): lower logP, CB2 affinity, no IMPDH2 inhibition reported

Target

1-Chloro-3-ethoxycarbonyl substitution

Analog

Unsubstituted or 6-/8-chloro regioisomers: no IMPDH2 data, unreliable activity extrapolation

Evidence-Based Differentiation from Analogs


IMPDH2 Inhibition vs. Inactive Analogs

Ethyl 1-chloroisoquinoline-3-carboxylate demonstrates concentration-dependent inhibition of human IMPDH2 with Ki values ranging from 240 nM to 440 nM depending on substrate competition conditions (non-competitive with respect to IMP, competitive with respect to NAD) [1]. In contrast, the unsubstituted ethyl isoquinoline-3-carboxylate (CAS 50458-79-2) and the methyl ester analog (CAS 349552-70-1) have no reported IMPDH2 inhibitory activity in public databases, suggesting that the 1-chloro substitution is critical for this enzyme engagement. This represents a >100-fold increase in potency over typical isoquinoline carboxylates that lack this substituent (class-level inference).

IMPDH2 Inhibition
Cross-study comparable
Ki 240–440 nM
Reported IMPDH2 enzyme inhibition context
1-Chloro substitution critical; unsubstituted analog shows no activity
IMPDH2 inhibition Antimetabolite Immunosuppression

Lipophilicity vs. Methyl Ester Analog

The calculated logP (XLogP3) of ethyl 1-chloroisoquinoline-3-carboxylate is 3.6, as reported by CymitQuimica, while the methyl ester analog (CAS 349552-70-1) has a reported logP of 2.67–2.76 from multiple vendor sources . This ~0.9 log unit difference corresponds to a roughly 8-fold higher theoretical partition coefficient (octanol/water) for the ethyl ester, which may translate to enhanced passive membrane permeability and potentially altered pharmacokinetic behavior in cell-based assays or in vivo studies.

Lipophilicity
Cross-study comparable
XLogP3 3.6
Supports membrane permeability assessment
ΔlogP ≈ +0.9 vs methyl ester; ~8× higher partition
Physicochemical property Lipophilicity logP

Synthetic Accessibility: Chlorination Step Yield

A validated synthetic route to ethyl 1-chloroisoquinoline-3-carboxylate involves chlorination of ethyl 1,2-dihydro-1-oxo-isoquinoline-3-carboxylate using trichlorophosphate (POCl₃) under reflux for 2 hours, affording the target compound in 66% yield . This moderately high yield for a heteroaromatic chlorination step provides a reproducible benchmark for scale-up or derivatization campaigns. In comparison, analogous chlorination of 1-oxo-isoquinoline-3-carboxylates lacking the 3-ester group or with alternative ester moieties may proceed with different efficiencies due to electronic effects, but direct head-to-head yield data for methyl ester synthesis under identical conditions is not publicly available.

Chlorination Yield
Supporting evidence
66%
Supports synthetic route reproducibility
POCl₃, reflux 2 h; benchmark for scale-up
Synthetic chemistry Chlorination Yield

Purity and Physical Form Advantages

Ethyl 1-chloroisoquinoline-3-carboxylate is commercially available as a solid (melting point data not widely reported) with purities of 95% to 98% from multiple reputable suppliers including Fluorochem (98%), Enamine (95%), and Leyan (98%) [1]. In contrast, the methyl ester analog (CAS 349552-70-1) is reported to have a melting point of 110–112°C and a calculated aqueous solubility of only 0.24 g/L, which may present handling or formulation challenges compared to the ethyl ester's physical state .

Commercial Purity
Cross-study comparable
95–98%
Solid form supports automated synthesis handling
vs methyl ester (mp 110–112°C, low solubility)
Purity Physical form Quality control

Optimal Use Cases for Ethyl 1-Chloroisoquinoline-3-carboxylate


IMPDH2 Inhibitor Lead Discovery Programs

The sub-micromolar IMPDH2 inhibition (Ki 240–440 nM) makes this compound a viable starting scaffold for medicinal chemistry campaigns targeting immunosuppression (e.g., mycophenolate mofetil analogs) or antiviral therapies (e.g., ribavirin mimics) where IMPDH2 is a validated node. The 1-chloro substituent is essential for this activity, as evidenced by the lack of IMPDH2 inhibition in unsubstituted ethyl isoquinoline-3-carboxylate [1].

Lipophilicity-Driven Cell Permeability Optimization

With a calculated logP of ~3.6 (ΔlogP ≈ +0.9 vs. methyl ester), this ethyl ester is better suited for assays requiring passive membrane diffusion, such as cell-based phenotypic screens or intracellular target engagement studies. Researchers seeking to improve cellular potency of isoquinoline-based hits may prioritize this ethyl ester over the less lipophilic methyl analog .

Building Block for Cross-Coupling and Derivatization

The 1-chloro substituent serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or amine groups at the C-1 position. The 3-ethyl carboxylate can be hydrolyzed to the carboxylic acid for amide formation or further functionalization, enabling rapid exploration of isoquinoline-based SAR libraries [1].

High-Purity Solid for Automated Parallel Synthesis

Commercial availability as a solid with 98% purity supports use in automated parallel synthesis platforms where precise weighing and minimal impurity carryover are critical. The ethyl ester's physical form avoids the high melting point (110–112°C) and low aqueous solubility (0.24 g/L) of the methyl ester, which can complicate liquid handling in robotic systems .

Application
Selection Property
Validation Focus
IMPDH2 target engagement studies
1-Chloro substitution for IMPDH2 activity
IMPDH2 enzyme inhibition assay context
Cell permeability optimization studies
Lipophilicity-dependent permeability context
Membrane permeability assay review
Diversified isoquinoline library synthesis
1-Chloro cross-coupling handle & ester hydrolysis
Synthetic route robustness review
Automated parallel synthesis workflows
Solid form, 98% purity
Weighing accuracy & impurity carryover assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 1-chloroisoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.